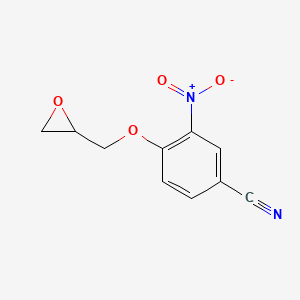
3-Nitro-4-(Oxiran-2-ylmethoxy)benzonitril
Übersicht
Beschreibung
3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is a chemical compound with the CAS Number: 227940-83-2 . It has a molecular weight of 220.18 and its IUPAC name is 3-nitro-4-(2-oxiranylmethoxy)benzonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is 1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthese anderer Verbindungen
Aufgrund seiner Struktur könnte „3-Nitro-4-(Oxiran-2-ylmethoxy)benzonitril“ potenziell als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer organischer Verbindungen verwendet werden .
Vernetzung von Kollagen
Verbindungen mit ähnlichen Strukturen wurden zur Vernetzung von Kollagen verwendet. Beispielsweise wurde ein sulfoniertes Epoxid auf Basis von Gallussäure zur Entwicklung von robustem metallfreiem Leder verwendet . Es ist möglich, dass „this compound“ ähnliche Anwendungen haben könnte.
Entwicklung von metallfreiem Leder
Wie oben erwähnt, wurden ähnliche Verbindungen bei der Entwicklung von metallfreiem Leder eingesetzt. Dies ist Teil eines Bestrebens, anorganische Gerbstoffe durch organische Alternativen zu ersetzen, da dies aus Umweltgründen notwendig ist .
Umweltwissenschaften und Schadstoffforschung
Die Verbindung könnte potenziell in der Umweltforschung und Schadstoffforschung eingesetzt werden. Beispielsweise wies das Abwasser, das bei der Gerbung mit ähnlichen Verbindungen erzeugt wurde, ein CSB-zu-BSB-Verhältnis von 0,35 ± 0,04 auf, was auf eine hohe Behandelbarkeit hindeutet .
Materialwissenschaften
Aufgrund seiner potenziellen Verwendung bei der Entwicklung von metallfreiem Leder könnte „this compound“ auch Anwendungen in den Materialwissenschaften haben, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften .
Biologisch abbaubare Produkte
Die Verbindung könnte potenziell bei der Entwicklung biologisch abbaubarer Produkte eingesetzt werden. Ähnliche Verbindungen zeichnen sich durch ihre leichte Verfügbarkeit, Bioabbaubarkeit und geringe Toxizität aus, was sie zu einer nachhaltigen und umweltfreundlichen Option macht .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H317, H319, H332, H335, H373, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Wirkmechanismus
Target of Action
The primary targets of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
The exact mode of action of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .
Result of Action
The molecular and cellular effects of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile As research progresses, more information about the specific effects of this compound at the molecular and cellular levels will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Eigenschaften
IUPAC Name |
3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXGLHPZJRBESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2573859.png)

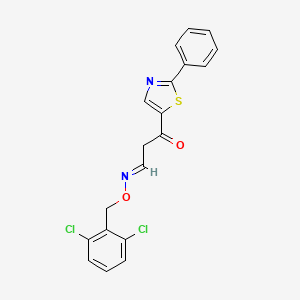
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(benzylamino)-3-nitrobenzoate](/img/structure/B2573865.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2573866.png)
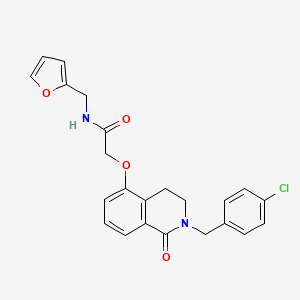
![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)
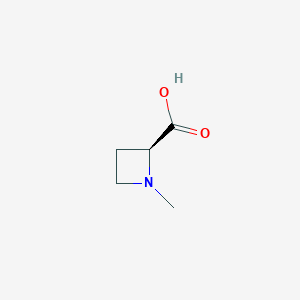
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)
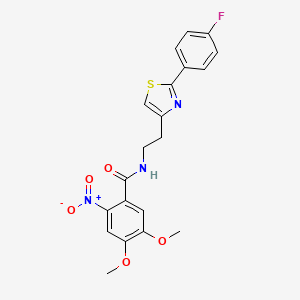
![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)
![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)
![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)